molecular formula C6H4NNa2O6P B092401 Phosphoric acid, mono(2-nitrophenyl) ester, disodium salt CAS No. 17573-66-9

Phosphoric acid, mono(2-nitrophenyl) ester, disodium salt

Cat. No. B092401
CAS RN: 17573-66-9
M. Wt: 263.05 g/mol
InChI Key: AKJBMINTPVKBGZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoric acid, mono(2-nitrophenyl) ester, disodium salt is a chemical compound that is commonly used in scientific research. It is also known as PNPP and is used as a substrate for alkaline phosphatase assays. PNPP is a synthetic chromogenic substrate that is used to measure the activity of alkaline phosphatase in various biological samples. It is a colorless to yellowish powder that is soluble in water and other polar solvents. PNPP is widely used in biochemical and physiological studies, and its synthesis method is well established.

Mechanism Of Action

The mechanism of action of PNPP involves the hydrolysis of the ester bond by alkaline phosphatase, which results in the formation of 2-nitrophenol and inorganic phosphate. The reaction is catalyzed by the active site of the enzyme, which contains a metal ion such as zinc or magnesium. The metal ion coordinates with the phosphate group of PNPP, which activates the ester bond for hydrolysis. The reaction is reversible, and the equilibrium is shifted towards the product formation by the continuous removal of the product.

Biochemical And Physiological Effects

PNPP has no direct biochemical or physiological effects on cells or tissues. It is an inert substrate that is used to measure the activity of alkaline phosphatase, which is an important enzyme in various physiological processes such as bone mineralization, liver function, and immune response. The measurement of alkaline phosphatase activity using PNPP provides valuable information about the health status of an organism and the efficacy of drugs and therapies.

Advantages And Limitations For Lab Experiments

PNPP has several advantages for lab experiments, including its stability, solubility, and low toxicity. It is also easy to use and provides a rapid and sensitive assay for alkaline phosphatase activity. However, PNPP has some limitations, including its sensitivity to pH and temperature, which can affect the accuracy of the assay. It is also subject to interference from other compounds that can hydrolyze the ester bond, such as carboxylesterases and nucleotidases. Therefore, careful experimental design and appropriate controls are necessary to ensure the accuracy and specificity of the assay.

Future Directions

PNPP has been widely used in scientific research, and its applications are still expanding. Some of the future directions for PNPP research include:
1. Development of new substrates with improved sensitivity and specificity for alkaline phosphatase assays.
2. Investigation of the role of alkaline phosphatase in various physiological and pathological conditions.
3. Development of new drugs and therapies that target alkaline phosphatase activity.
4. Investigation of the molecular mechanism of alkaline phosphatase catalysis and regulation.
5. Application of PNPP in high-throughput screening assays for drug discovery and development.
Conclusion
Phosphoric acid, mono(2-nitrophenyl) ester, disodium salt is a synthetic chromogenic substrate that is widely used in scientific research as a substrate for alkaline phosphatase assays. Its synthesis method is well established, and its applications are expanding. PNPP provides a rapid and sensitive assay for alkaline phosphatase activity, which is an important enzyme in various physiological and pathological conditions. PNPP has several advantages for lab experiments, but it also has some limitations that require careful experimental design and appropriate controls. Future research directions for PNPP include the development of new substrates, investigation of the role of alkaline phosphatase, and application in drug discovery and development.

Synthesis Methods

The synthesis of PNPP involves the reaction between 2-nitrophenol and phosphorus oxychloride in the presence of a base such as triethylamine. The reaction results in the formation of PNPP and hydrochloric acid. The product is then purified by recrystallization from a suitable solvent such as ethanol or acetone. The purity of PNPP is critical for its use in scientific research, and it is typically characterized by its melting point, UV-Vis spectrum, and HPLC analysis.

Scientific Research Applications

PNPP is widely used in scientific research as a substrate for alkaline phosphatase assays. Alkaline phosphatase is an enzyme that is found in various tissues and cells, and its activity is an indicator of various physiological and pathological conditions. PNPP is used to measure the activity of alkaline phosphatase in various biological samples such as serum, urine, and tissue extracts. The assay is based on the hydrolysis of PNPP by alkaline phosphatase, which results in the formation of 2-nitrophenol and inorganic phosphate. The reaction is monitored by measuring the absorbance of the reaction product at a specific wavelength using a spectrophotometer.

properties

CAS RN

17573-66-9

Product Name

Phosphoric acid, mono(2-nitrophenyl) ester, disodium salt

Molecular Formula

C6H4NNa2O6P

Molecular Weight

263.05 g/mol

IUPAC Name

disodium;(2-nitrophenyl) phosphate

InChI

InChI=1S/C6H6NO6P.2Na/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12;;/h1-4H,(H2,10,11,12);;/q;2*+1/p-2

InChI Key

AKJBMINTPVKBGZ-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+]

Other CAS RN

17573-66-9

Origin of Product

United States

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